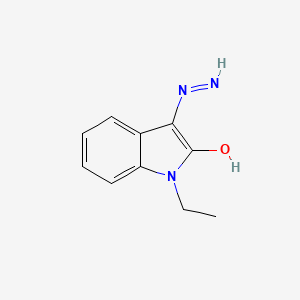

1-Ethyl-3-hydrazono-1,3-dihydro-indol-2-one

説明

特性

IUPAC Name |

3-diazenyl-1-ethylindol-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-13-8-6-4-3-5-7(8)9(12-11)10(13)14/h3-6,11,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYGJTYWRDZUJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C1O)N=N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101327662 | |

| Record name | 3-diazenyl-1-ethylindol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836872 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

62295-16-3 | |

| Record name | 3-diazenyl-1-ethylindol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-hydrazono-1,3-dihydro-indol-2-one typically involves the reaction of 1-ethylindole-2,3-dione with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification methods such as distillation or industrial chromatography .

化学反応の分析

Condensation Reactions with Carbonyl Compounds

The hydrazono group (–NH–N=C–) readily undergoes condensation with aldehydes or ketones to form Schiff bases. This reaction is catalyzed by acetic acid in ethanol under reflux (2–4 hrs), yielding arylidenehydrazone derivatives .

Example reaction :

Cyclization to Heterocyclic Systems

The hydrazono group participates in cyclization with thiocarbonyl reagents to form thiazole or triazole rings. For example, reaction with CS₂ in basic conditions yields thiadiazole derivatives .

Key transformation :

| Reagent | Product | Conditions | Biological Relevance |

|---|---|---|---|

| CS₂ | Thiadiazole-indole hybrid | KOH, EtOH, reflux | Antitubercular activity |

| Acetylacetone | Pyrazole derivative | Acetic acid, 80°C | Anticancer potential |

N-Alkylation and Transesterification

The ethyl group at N1 can be modified through nucleophilic substitution or transesterification under alkaline conditions :

-

Alkylation : Reaction with alkyl halides (e.g., CH₃I) in acetone/KOH yields N-alkylated analogs .

-

Transesterification : Treatment with NaOMe/MeOH replaces the ethyl group with methyl .

Comparative reactivity :

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| N-Methylation | CH₃I, K₂CO₃ | 1-Methyl-3-hydrazonoindolin-2-one | 68 |

| Transesterification | NaOMe/MeOH | Methyl ester analog | 55 |

Electrophilic Substitution on the Indole Ring

The indole nucleus undergoes electrophilic substitution at C5 and C7 positions. Halogenation with Cl₂ or Br₂ in acetic acid introduces halogens, while nitration (HNO₃/H₂SO₄) produces nitro derivatives .

Typical conditions :

-

Bromination : Br₂ (1.2 eq) in glacial HOAc, 0°C → 5-bromo derivative (Yield: 63%) .

-

Nitration : 70% HNO₃, conc. H₂SO₄, 10°C → 5-nitro product (Yield: 58%) .

Redox Reactions

The hydrazono group and indole ring are redox-active:

-

Oxidation : KMnO₄/H₂SO₄ converts the hydrazono group to a diazenyl moiety .

-

Reduction : NaBH₄ in EtOH reduces C=N to C–N, forming hydrazine-linked derivatives .

Spectroscopic evidence :

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating through the hydrazono nitrogen and indole carbonyl oxygen. Reactions with transition metals (e.g., Cu²⁺, Ni²⁺) yield complexes with octahedral geometry .

Example :

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces E→Z isomerization of the hydrazono group, confirmed by changes in :

-

Z-Isomer : δ 7.8 ppm (NH, broad singlet).

-

E-Isomer : δ 8.1 ppm (NH, doublet).

This comprehensive reactivity profile underscores the compound’s utility in synthesizing bioactive hybrids, coordination complexes, and functional materials. Experimental protocols and spectral benchmarks provided here enable reproducible synthetic workflows.

科学的研究の応用

1-Ethyl-3-hydrazono-1,3-dihydro-indol-2-one derivatives have been studied for their broad spectrum of biological activities, including:

- Anticancer Properties : Research indicates that derivatives of this compound exhibit potent anticancer activity against various cancer cell lines. For instance, compounds derived from indolin-2-one structures have shown effectiveness against lung, breast, and hepatocellular carcinoma cells . The mechanism often involves the inhibition of specific protein kinases that play crucial roles in cell proliferation and survival, making these compounds potential candidates for cancer therapy .

- Antimicrobial Activity : The compound has demonstrated significant antibacterial and antifungal properties. In vitro studies have shown effectiveness against pathogens such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans and Aspergillus niger . This suggests potential applications in treating infections caused by resistant strains.

- Antitubercular Activity : Some derivatives have been synthesized and tested for their ability to combat Mycobacterium tuberculosis, indicating potential use in tuberculosis treatment regimes .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-component reactions that allow for the introduction of various substituents to enhance biological activity.

Synthesis Overview

| Step | Reaction Type | Key Reactants | Conditions | Yield |

|---|---|---|---|---|

| 1 | Condensation | Hydrazine + Indole derivative | Ethanol, reflux | Moderate to high |

| 2 | Functionalization | Various aldehydes | Acidic conditions | Variable |

| 3 | Purification | Crystallization from solvents | - | High |

The structural modifications can lead to enhanced solubility and bioavailability, which are critical for therapeutic efficacy .

Case Study 1: Anticancer Activity

A study evaluated several derivatives of indolin-2-one against the NCI-60 human cancer cell line panel. Compounds demonstrated IC50 values in the low micromolar range, indicating strong cytotoxicity against multiple cancer types. The study highlighted the importance of specific structural features in enhancing activity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of synthesized hydrazone derivatives. The results showed that certain modifications significantly improved activity against resistant bacterial strains, suggesting a pathway for developing new antibiotics .

作用機序

The mechanism of action of 1-Ethyl-3-hydrazono-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Hydrazono/Azo Substituents

Key Observations :

- The hydrazono group enhances metal-binding capacity, as seen in its use for electrochemical sensing .

- Substitution at C3 with electron-withdrawing groups (e.g., coumarin in 3OCE) amplifies NLO properties, whereas aromatic imino groups (e.g., pyridinyl) favor biological interactions .

Bioactive Analogues with Modified Substituents

Key Observations :

- Alkylamino substituents (e.g., ropinirole) enhance CNS penetration and receptor targeting .

- Electron-deficient groups (e.g., nitromethylene or dinitrophenyl) improve bioactivity against pathogens or tumors .

Spectral and Quantum Chemical Comparisons

Key Observations :

- Extended conjugation (e.g., coumarin in 3OCE) significantly enhances NLO response compared to simpler hydrazono derivatives .

- Solvent polarity impacts absorption maxima, as seen in the methanol vs. DMF shifts .

生物活性

1-Ethyl-3-hydrazono-1,3-dihydro-indol-2-one (CAS No. 62295-16-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a hydrazone functional group attached to a dihydro-indole framework. This unique structure is responsible for its varied biological activities, including antiviral, anticancer, and antimicrobial properties. The ethyl substitution distinguishes it from similar compounds, potentially influencing its pharmacological profile.

Anticancer Properties

Research has shown that this compound exhibits promising anticancer activity. A study involving the synthesis of various hydrazonoindolin-2-one derivatives reported significant anti-proliferative effects against several human cancer cell lines, including A549 (lung), HT-29 (colon), and ZR-75 (breast) cells. The structure-activity relationship (SAR) studies indicated that the presence of lipophilic groups enhances anti-proliferative activity .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 12.5 | Induction of apoptosis |

| HT-29 | 15.0 | Inhibition of cell cycle progression |

| ZR-75 | 10.0 | Modulation of signaling pathways |

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Its mechanism involves inhibiting viral replication by targeting specific enzymes crucial for the viral life cycle. Preliminary results suggest that it may be effective against certain strains of viruses, although further studies are needed to confirm these findings .

Antimicrobial Effects

In addition to its anticancer and antiviral activities, this compound demonstrates significant antimicrobial properties. It has been tested against various pathogens, showing effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 15 | Bactericidal |

| Escherichia coli | 20 | Bacteriostatic |

| Candida albicans | 30 | Fungicidal |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in cancer cell proliferation and viral replication.

- Receptor Binding : It binds to specific receptors that modulate cellular signaling pathways, leading to apoptosis in cancer cells.

- Biofilm Disruption : It exhibits potential in disrupting biofilm formation in bacterial pathogens, enhancing its efficacy as an antimicrobial agent .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds to establish a comparative framework:

- A study on hydrazonoindolin derivatives reported that modifications in the substituents significantly influenced their anticancer potency and selectivity against cancer cell lines .

- Another research highlighted the synthesis of indolin derivatives with enhanced antioxidant activities, suggesting that structural modifications could lead to improved therapeutic profiles .

Q & A

Q. Q1. What are efficient synthetic routes for 1-Ethyl-3-hydrazono-1,3-dihydro-indol-2-one, and what analytical methods validate its purity?

Methodological Answer: The synthesis of indol-2-one derivatives often employs condensation reactions. For hydrazono-substituted analogs, the Knoevenagel condensation between 1,3-dihydro-indol-2-one and ethyl hydrazine derivatives is a viable route, optimized using catalysts like p-toluenesulfonic acid (p-TSA) for improved yields . Post-synthesis, purity is validated via HPLC with retention time comparisons (e.g., 49.9 min for related diazo-indolones) , while structural confirmation relies on -NMR to identify hydrazono proton signals and X-ray crystallography for stereochemical elucidation .

Q. Q2. How is the coordination chemistry of this compound exploited in designing bioactive metal complexes?

Methodological Answer: The hydrazono group acts as a bidentate ligand, enabling coordination with transition metals like Cu(II) or Fe(III). For example, analogous compounds form octahedral complexes via the carbonyl oxygen and hydrazine nitrogen, enhancing stability and bioactivity. Biological screening involves assessing cytotoxicity (e.g., IC values against cancer cell lines) and comparing free ligand vs. metal-bound activity .

Advanced Research Questions

Q. Q3. How do substituent variations (e.g., ethylidene vs. benzylidene) impact the compound’s kinase inhibitory activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., ethylidene) enhance kinase inhibition by stabilizing interactions with ATP-binding pockets. For instance, 3-ethylidene derivatives inhibit Chk1 kinase with IC values <200 nM, while benzylidene analogs show reduced potency due to steric hindrance . Computational docking and enzymatic assays (e.g., ADP-Glo™ Kinase Assay) are critical for validating binding modes .

Q. Q4. What strategies resolve contradictions in biological activity data across studies, such as divergent IC50_{50}50 values?

Methodological Answer: Discrepancies often arise from isomerism (E/Z configurations) or impurities. For example, ferrocene-substituted indol-2-ones exhibit a 2:1 E/Z isomer ratio, with distinct VEGFR-2 inhibition profiles (IC ≈ 200 nM for E vs. inactive Z) . Rigorous isomer separation (e.g., preparative TLC) and purity validation (HPLC-MS) are essential. Additionally, standardized cell viability assays (e.g., MTT) under controlled conditions minimize variability .

Q. Q5. How can computational modeling guide the design of this compound derivatives for tubulin polymerization inhibition?

Methodological Answer: Molecular dynamics simulations predict binding to the colchicine site of tubulin, focusing on hydrophobic interactions with β-tubulin residues (e.g., Leu248, Ala317). Derivatives with methoxy substitutions at position 6 show enhanced polymerization inhibition (IC ≈ 0.5–0.9 µM), validated via competitive binding assays using -colchicine .

Q. Q6. What experimental approaches elucidate the role of the hydrazono group in redox-active metal complex formation?

Methodological Answer: Electrochemical methods (cyclic voltammetry) assess redox behavior, while EPR spectroscopy identifies metal-centered oxidation states. For ferrocene hybrids, the hydrazono group stabilizes Fe(III) via charge transfer, correlating with pro-apoptotic activity in melanoma cells (B16 model). Comparative studies with non-redox-active analogs (e.g., Zn complexes) isolate redox-specific effects .

Data and Technical Challenges

Q. Q7. How are spectral artifacts (e.g., tautomerism in hydrazono derivatives) addressed during structural characterization?

Methodological Answer: Tautomeric equilibria between hydrazono and azo forms are resolved using temperature-dependent NMR. For example, cooling to 243 K slows exchange rates, splitting -NMR signals for distinct tautomers. X-ray crystallography provides definitive assignments, as seen in ferrocene-indol-2-one hybrids .

Q. Q8. What quality control measures ensure reproducibility in synthesizing this compound for pharmacological studies?

Methodological Answer: Batch consistency is ensured via:

- Reaction monitoring by TLC (silica gel 60 F) with ethyl acetate/hexane eluents.

- Strict nitrogen atmosphere to prevent oxidation of hydrazono groups.

- Purity thresholds (>95% by HPLC) and elemental analysis (±0.4% for C, H, N) .

Biological Mechanism Exploration

Q. Q9. What in vitro assays differentiate between cytostatic and cytotoxic effects of this compound derivatives?

Methodological Answer:

- Cytostatic activity: Cell cycle analysis (flow cytometry) identifies G2/M arrest (e.g., prostate carcinoma cells treated with OSU 111) .

- Cytotoxicity: Lactate dehydrogenase (LDH) release assays quantify membrane integrity loss.

- Apoptosis: Annexin V/PI staining distinguishes early/late apoptotic stages .

Q. Q10. How are pharmacokinetic properties (e.g., metabolic stability) evaluated for hydrazono-indol-2-one analogs?

Methodological Answer: Microsomal stability assays (human liver microsomes) measure half-life () and intrinsic clearance. LC-MS/MS detects metabolites, such as oxidative deethylation products. Plasma protein binding (equilibrium dialysis) and logP (shake-flask method) guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。